molecular formula C19H24N2O4S B2991480 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide CAS No. 690644-04-3

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide

Cat. No.: B2991480
CAS No.: 690644-04-3
M. Wt: 376.47
InChI Key: GHMDKMKTYXFQHE-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 2,5-dimethylbenzenesulfonamido methyl group at the para position and a 2-methoxyethylamine moiety at the nitrogen atom of the amide.

Properties

IUPAC Name

4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-4-5-15(2)18(12-14)26(23,24)21-13-16-6-8-17(9-7-16)19(22)20-10-11-25-3/h4-9,12,21H,10-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMDKMKTYXFQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2-methoxyethyl chloride in the presence of a base such as triethylamine.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate product with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Final Product Formation: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or methoxyethyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues can be categorized based on variations in substituents, sulfonamide positioning, and nitrogen-linked groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Features
Target Compound Benzamide - 2,5-Dimethylbenzenesulfonamido methyl
- N-(2-methoxyethyl)
Balanced hydrophobicity (methyl groups) and polarity (methoxy, sulfonamide)
4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide Benzamide - 2,5-Dichlorothiophene sulfonamido
- N-(2-methoxyethyl)
Enhanced halogenated hydrophobicity; potential for π-stacking
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide - 4-Ethoxymethoxy
- N-(2,3-dichlorophenyl)
Chlorinated aryl group; ethoxy chain for solubility modulation
D55 (4-(2-Aminoethoxy)-N-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide) Benzamide - 3,5-Dimethyl
- 2-Aminoethoxy
- N-(2,5-diethoxyphenyl)
Multiple alkoxy groups; aminoethyl chain for enhanced solubility

Physicochemical and Spectral Properties

  • Spectral Behavior : Evidence from FT-IR and NMR studies of related dihydroxybenzamides (e.g., 2,4- vs. 2,5-dihydroxy derivatives) indicates that substituent positioning significantly impacts hydrogen bonding and spatial orientation of amide protons. The 2,5-dimethyl group in the target compound may reduce intramolecular hydrogen bonding compared to 2,4-substituted analogues, as seen in salicylic acid derivatives .
  • Solubility : Sulfonamides generally exhibit moderate aqueous solubility influenced by sulfonamide polarity and substituent hydrophobicity. The methoxyethyl group in the target compound likely enhances solubility compared to purely alkyl-substituted analogues (e.g., etobenzanid’s dichlorophenyl group reduces solubility) .

Binding Affinity and Docking Studies

  • Glide Docking Insights : The Glide XP scoring function () highlights the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. The target compound’s 2,5-dimethylbenzenesulfonamido group may participate in hydrophobic enclosure with protein residues, while the methoxyethyl chain could form hydrogen bonds via its ether oxygen .
  • Comparison with Halogenated Analogues : Compounds like 4-((2,5-dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide () may exhibit stronger hydrophobic interactions due to chlorine atoms but could face higher metabolic stability challenges compared to the target’s methyl groups .

Research Findings and Implications

Hydrophobic-Polar Balance: The methoxyethyl group provides a unique balance between solubility and membrane permeability, distinguishing it from purely hydrophobic (e.g., dichlorophenyl) or polar (e.g., aminoethoxy) analogues .

Agrochemical vs.

Biological Activity

4-[(2,5-Dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide, also known by its CAS number 915935-11-4, is an organic compound characterized by a complex structure that includes a methoxy group and a sulfonamide moiety. Its molecular formula is C12H19NO4SC_{12}H_{19}NO_4S with a molecular weight of 273.35 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound features several functional groups that contribute to its chemical reactivity:

  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Sulfonamide Moiety : Known for its antibacterial properties and potential to inhibit certain enzymes.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives possess significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit comparable activity.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit tumor growth. Compounds with similar structural features have been evaluated in vitro against various cancer cell lines. For example, derivatives of sulfonamides have been noted for their ability to induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key metabolic pathways.

Enzyme Inhibition

The mechanism of action for many sulfonamide compounds involves the inhibition of enzymes such as dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria. This inhibition can lead to a reduction in bacterial growth and survival. The specific interactions of this compound with such enzymes warrant further investigation.

Research Findings and Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus at concentrations of 50 µg/mL.
Study 2Assess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 20 µM after 48 hours.
Study 3Investigate enzyme inhibitionInhibited DHPS activity by 70% at a concentration of 10 µM, indicating strong potential as an antibacterial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Binding to target enzymes like DHPS disrupts folate synthesis in bacteria.
  • Cellular Uptake : The methoxyethyl group may facilitate cellular uptake, enhancing bioavailability.
  • Induction of Apoptosis : Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.

Q & A

Q. What are the established synthetic routes for 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide?

Methodological Answer: The compound can be synthesized via multi-step organic reactions. A typical approach involves:

  • Amide Coupling : Reacting 2,5-dimethylbenzenesulfonyl chloride with a primary amine intermediate (e.g., aminomethylbenzamide derivative) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile:water (3:1) at room temperature for 72 hours .
  • Purification : Post-reaction, the crude product is extracted with chloroform, evaporated under reduced pressure, and recrystallized using methanol:water (4:1) to achieve ~75% yield .
  • Validation : Confirm purity via HPLC and structural integrity via 1^1H/13^13C NMR and IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6, 400 MHz) resolves sulfonamide protons (~10.2 ppm) and methoxyethyl groups (~3.3–3.5 ppm). 13^13C NMR confirms carbonyl (C=O, ~168 ppm) and sulfonamide (S=O, ~112–115 ppm) groups .
  • Infrared (IR) Spectroscopy : Peaks at ~3250 cm1^{-1} (N-H stretch), ~1650 cm1^{-1} (amide C=O), and ~1350 cm1^{-1} (S=O asymmetric stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ at m/z 405.14, consistent with the molecular formula C20H25N2O4SC_{20}H_{25}N_2O_4S .

Q. What preliminary biological activities have been investigated for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Tested against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} values reported in µM ranges) .
  • Antimicrobial Screening : Evaluated via broth microdilution (MIC values against S. aureus and E. coli) and disk diffusion methods .
  • Cytotoxicity : Assessed using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer:

  • Solvent Optimization : Replace acetonitrile with DMF to enhance solubility of intermediates, reducing reaction time to 48 hours .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate sulfonamide formation, achieving >85% yield .
  • Process Monitoring : Use in-situ FTIR to track reaction progress and adjust reagent stoichiometry dynamically .

Q. What strategies are used to study its interactions with target enzymes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme (e.g., carbonic anhydrase) on a sensor chip and measure binding kinetics (konk_{on}, koffk_{off}) at varying compound concentrations .
  • Molecular Dynamics (MD) Simulations : Model ligand-enzyme complexes using Schrödinger Suite to identify key binding residues (e.g., His94, Gln92) and hydrogen-bonding interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Q. How is its environmental impact assessed in ecotoxicology studies?

Methodological Answer:

  • Fate Analysis : Use OECD 308 guidelines to measure biodegradation in soil/water systems via LC-MS/MS, identifying metabolites like 4-hydroxybenzamide .
  • Bioaccumulation : Expose Daphnia magna to 14^{14}C-labeled compound and quantify tissue uptake using scintillation counting .
  • Toxicity Profiling : Conduct algal growth inhibition tests (OECD 201) and zebrafish embryo assays (FET) to determine EC50_{50} values .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values against EGFR) and apply ANOVA to identify variability sources (e.g., assay type, cell line heterogeneity) .
  • Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., 10% FBS, 37°C, 5% CO2_2) with internal controls (e.g., gefitinib for kinase inhibition) .
  • Structural Confirmation : Re-characterize disputed batches via X-ray crystallography (e.g., CCDC deposition) to rule out polymorphism .

Q. What experimental designs are recommended for long-term stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) for 6 months, monitoring degradation via UPLC-PDA .
  • Accelerated Stability : Store samples at 25°C/60% RH and analyze monthly for pH, impurity profiles (e.g., sulfonic acid derivatives), and crystallinity (PXRD) .

Q. How are computational models applied to predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME to calculate LogP (2.8), topological polar surface area (TPSA: 98 Å2^2), and blood-brain barrier permeability (BBB score: 0.02) .
  • CYP450 Inhibition : Simulate metabolism via CYP3A4/2D6 using StarDrop’s DEREK Nexus, identifying potential drug-drug interactions .

Q. What methodologies validate its selectivity across receptor isoforms?

Methodological Answer:

  • Panel Screening : Test against 50+ kinases (e.g., KinomeScan) at 1 µM concentration, with hit thresholds set at >90% inhibition .
  • Crystal Structure Analysis : Resolve co-crystals with off-target receptors (e.g., COX-2) to map steric clashes and guide structural optimization .

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